BenchChemオンラインストアへようこそ!

6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride

Colorectal cancer Antiproliferative activity Triaminotriazine SAR

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1179494-70-2) is the dihydrochloride salt of a tri-substituted 1,3,5-triazine scaffold bearing a morpholino group at the 6-position and two phenylamino substituents at N2 and N4. The free base form (CAS 43167-79-9, PubChem CID has a molecular formula C19H20N6O and molecular weight 348.4 g/mol.

Molecular Formula C19H22Cl2N6O
Molecular Weight 421.33
CAS No. 1179494-70-2
Cat. No. B2578252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride
CAS1179494-70-2
Molecular FormulaC19H22Cl2N6O
Molecular Weight421.33
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C19H20N6O.2ClH/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25;;/h1-10H,11-14H2,(H2,20,21,22,23,24);2*1H
InChIKeyDFBRMPUZKMBXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine Dihydrochloride (CAS 1179494-70-2): Baseline Identity and Physicochemical Context for Procurement


6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1179494-70-2) is the dihydrochloride salt of a tri-substituted 1,3,5-triazine scaffold bearing a morpholino group at the 6-position and two phenylamino substituents at N2 and N4 [1]. The free base form (CAS 43167-79-9, PubChem CID 780750) has a molecular formula C19H20N6O and molecular weight 348.4 g/mol . Conversion to the dihydrochloride salt substantially increases aqueous solubility, a property relevant for in vitro assay preparation and biological testing workflows . The compound belongs to the triaminotriazine class, which has been investigated for antiproliferative activity against colorectal cancer cell lines [2].

Why 6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine Dihydrochloride Cannot Be Replaced by Generic Triaminotriazine Analogs


Triaminotriazine derivatives display wide potency variations against colorectal cancer cell lines depending on subtle changes in substituent identity, position, and electronic character [1]. In the foundational Zheng et al. (2007) series encompassing compounds 5a–f, 6a–x, and 7a–g, IC50 values against HCT-116 span more than two orders of magnitude—from 0.76 µM for compound 6l to well above 30 µM for less optimized members [1]. The target compound occupies a specific position within this SAR landscape: its N2,N4-diphenyl substitution pattern differs from that of the most potent congeners, yielding a measurable but moderate antiproliferative phenotype. Additionally, the dihydrochloride salt form confers solubility behavior distinct from the free base, directly affecting achievable concentrations in aqueous assay media [2]. Generic substitution without confirmation of salt form, exact substitution pattern, and cell-line-specific activity profile risks introducing uncontrolled variability into experimental results .

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine Dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Differential Antiproliferative Potency in HCT-116 vs. HT-29 Colorectal Cancer Cells

The target compound exhibits a 6.6-fold selectivity window between two colorectal cancer cell lines, with an IC50 of 4.7 µM against HCT-116 cells and 31 µM against HT-29 cells, both measured by SRB assay after 72 h incubation [1]. This differential is not observed uniformly across the triaminotriazine series: the most potent congeners 6l and 6o show IC50 values of 0.76 µM and 0.92 µM against HCT-116, respectively, representing a 5–6-fold greater potency than the target compound on this line, but their HT-29 data contextualize the selectivity pattern [2]. The intermediate potency of the target compound, combined with its measurable cell-line selectivity, makes it a useful reference point for SAR studies and a comparator for newly synthesized analogs.

Colorectal cancer Antiproliferative activity Triaminotriazine SAR

Aqueous Solubility Advantage of the Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt (CAS 1179494-70-2) is explicitly formulated to enhance aqueous solubility compared to the free base (CAS 43167-79-9), which has a computed XLogP3 of 3.8 and only two hydrogen bond donors, indicating limited intrinsic water solubility [1]. The free base is supplied as a crystalline solid with a melting point of 194–196 °C, consistent with strong lattice energy that resists solvation . While quantitative solubility measurements for both forms under identical conditions are not available in the public domain, the general principle of hydrochloride salt formation increases dissolution rate and maximum solution concentration for weakly basic triazine derivatives, directly impacting the achievable concentration range in cell-based and biochemical assays [2].

Aqueous solubility Salt form optimization In vitro assay compatibility

Selectivity Profile Across Diverse Biological Targets vs. Potent Triaminotriazine Leads

PubChem BioAssay records for CID 780750 (the free base) report 'Inactive' outcomes in 10 distinct high-throughput screening assays, including targets such as Bacillus anthracis CapD enzyme, the GIV GBA-motif/Gαi interaction, FBW7 E3 ligase activation, CDC25B-CDK2/CyclinA interaction, MITF inhibition, HIV-1 TAR RNA displacement, TEAD-YAP interaction, Dicer-mediated pre-microRNA maturation, GPR151 activation, and human cytomegalovirus nuclear egress [1]. This broad inactivity profile contrasts with the potent, multi-target activity of optimized clinical candidates such as PKI-587, which inhibits PI3Kα and mTOR at nanomolar concentrations [2]. The narrow functional footprint of the target compound, combined with its moderate antiproliferative activity in HCT-116 cells, suggests that its cytotoxicity may be mediated through a restricted set of molecular targets, reducing confounding polypharmacology in mechanistic studies.

Target selectivity Off-target profiling Chemical probe specificity

Position as a Non-Potent Reference Compound in the Triaminotriazine CRC SAR Landscape

Within the Zheng et al. (2007) compilation of 36 triaminotriazine derivatives, the target compound (free base) occupies the lower-potency region of the activity distribution, with an HCT-116 IC50 of 4.7 µM compared to the series minimum of 0.76 µM (compound 6l) and a series maximum exceeding 50 µM for inactive members [1]. Compounds 6l and 6o, the most potent derivatives, achieved IC50 values below 1 µM and were further profiled in vivo; however, their structures incorporate substituents distinct from the simple N2,N4-diphenyl pattern [1]. This potency gap quantifies the SAR penalty associated with the unsubstituted diphenylamino configuration of the target compound: replacement of the aniline moieties in 6l or 6o with unsubstituted phenylamino groups results in an approximately 5–6-fold loss of HCT-116 activity [2].

Structure-activity relationship Reference standard Colorectal cancer drug discovery

Recommended Research and Industrial Application Scenarios for 6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine Dihydrochloride


Calibrated Reference Standard for Triaminotriazine Structure–Activity Relationship (SAR) Studies in Colorectal Cancer

The compound's well-documented IC50 values of 4.7 µM (HCT-116) and 31 µM (HT-29), generated via SRB assay with 72 h exposure, anchor it as a mid-range potency reference point in triaminotriazine SAR campaigns [1]. When screening novel morpholino-triazine derivatives against HCT-116 cells, inclusion of this compound as an internal standard enables normalization of inter-experiment variability and provides a quantitative benchmark for assessing whether structural modifications produce meaningful potency gains beyond the 5–6-fold improvement needed to match the series-leading compounds 6l and 6o [2].

Negative Control for Selectivity Profiling in Morpholino-Triazine Kinase Inhibitor Development

With confirmed inactivity across 10 diverse HTS targets encompassing kinases, protein–protein interactions, RNA binding, and enzymatic assays, the compound is qualified as a selectivity control in morpholino-triazine drug discovery programs [1]. When evaluating a new morpholino-triazine lead compound for off-target liability, parallel testing with this compound at matched concentrations can help discriminate genuine target engagement from assay artifacts or promiscuous triazine scaffold effects [2].

Aqueous-Compatible Formulation for In Vitro Antiproliferative Assays Requiring DMSO-Free Dosing

The dihydrochloride salt form (CAS 1179494-70-2) addresses solubility limitations of the free base (XLogP3 = 3.8; melting point 194–196 °C), which typically requires DMSO or organic co-solvent for dissolution [1]. Procurement of the salt form enables preparation of aqueous stock solutions at concentrations sufficient for cell-based assays without exceeding DMSO concentrations that may independently affect cell viability or gene expression profiles [2]. This is particularly relevant for long-term (72 h) SRB proliferation assays as used in the compound's primary characterization.

Cell-Line Selectivity Probe for HCT-116 vs. HT-29 Differential Sensitivity Studies

The compound's 6.6-fold differential antiproliferative activity between HCT-116 (IC50 = 4.7 µM) and HT-29 (IC50 = 31 µM) provides a tool for investigating molecular determinants of colorectal cancer cell line sensitivity to triaminotriazines [1]. Because this selectivity window is narrower than that of the most potent series members, the compound may be used to probe intermediate sensitivity states in panels of colon cancer cell lines with defined genetic backgrounds (e.g., KRAS, BRAF, or PIK3CA mutation status) [2].

Quote Request

Request a Quote for 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.